The Role of AZD2389 in Extracellular Matrix Remodeling: A Technical Guide
The Role of AZD2389 in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular matrix (ECM) remodeling is a critical pathological feature of fibrotic diseases, including metabolic dysfunction-associated steatohepatitis (MASH). Fibroblast Activation Protein (FAP), a serine protease highly expressed on activated fibroblasts in fibrotic tissue, is a key driver of this process. AZD2389, a potent and selective oral inhibitor of FAP, has emerged as a promising therapeutic candidate for MASH by modulating ECM turnover. This technical guide provides an in-depth overview of the mechanism of action of AZD2389, supported by preclinical data, experimental methodologies, and visualization of the associated signaling pathways.
Introduction: The Role of FAP in Extracellular Matrix Dynamics
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[1][2] Under physiological conditions, its expression is low in most adult tissues. However, in the context of tissue injury and fibrosis, FAP expression is significantly upregulated on activated hepatic stellate cells (HSCs) and fibroblasts.[1][3]
FAP contributes to ECM remodeling through the cleavage of several key proteins involved in matrix deposition and turnover, including:
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Collagens: FAP exhibits gelatinase activity, cleaving denatured type I collagen, a primary component of the fibrotic scar.[4][5][6][7]
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α2-Antiplasmin (α2-AP): FAP cleaves and inactivates α2-AP, a primary inhibitor of plasmin. This leads to reduced fibrinolysis and promotes fibrin (B1330869) deposition, a key event in fibrosis.[8][9][10][11][12][13]
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Fibroblast Growth Factor 21 (FGF21): FAP-mediated cleavage inactivates FGF21, a metabolic regulator with protective effects against liver steatosis, inflammation, and fibrosis.[8][14][15]
By targeting FAP, AZD2389 aims to inhibit these pathological processes and restore normal ECM homeostasis.
AZD2389: A Potent and Selective FAP Inhibitor
AZD2389 is an orally active small molecule that acts as a reversible and competitive inhibitor of FAP.[15] Preclinical development focused on optimizing FAP potency, bioavailability, and selectivity against other members of the serine protease family, such as dipeptidyl peptidase-4 (DPP4) and prolyl endopeptidase (PREP).[16]
Potency and Selectivity
AZD2389 demonstrates high potency for FAP. While a comprehensive public selectivity panel is not available, it is described as highly selective against other serine proteases.[15]
| Parameter | Value | Species | Reference |
| IC50 (FAP) | 0.08 nM | Not Specified | [15] |
| Plasma IC50 (FAP) | 0.5 nM | Murine | [15] |
| Plasma IC50 (FAP) | 0.4 nM | Cynomolgus Monkey | [15] |
Preclinical Efficacy of AZD2389 in a MASH Model
A key preclinical study evaluated the therapeutic potential of AZD2389 in a diet-induced, biopsy-confirmed MASH model in cynomolgus monkeys.[16]
Quantitative Data from Cynomolgus Monkey MASH Study
The study involved the administration of AZD2389 (n=25) or a vehicle (n=20) for 29 weeks.[16] The results demonstrated significant improvements in liver pathology and biomarkers of ECM remodeling.
Table 1: Effects of AZD2389 on Liver Histology and Biomarkers in a Cynomolgus Monkey MASH Model
| Parameter | AZD2389 Treatment Group | Vehicle Group | p-value | Reference |
| Improvement in Liver Fibrosis | 16% of animals | 5% of animals | p=0.01 | |
| Improvement in MASLD Activity Score | 48% of animals | 20% of animals | p=0.0008 | |
| Improvement in Steatosis | 44% of animals | Not Reported | Not Reported | [15] |
| Increase in Intact α2-Antiplasmin | 34% increase | 6% increase | Not Reported | |
| Increase in Intact/Total FGF21 Ratio (Week 4) | Statistically Significant Increase | No Significant Change | p=0.036 | |
| Increase in Intact/Total FGF21 Ratio (Week 29) | Statistically Significant Increase | No Significant Change | p=0.029 | |
| Reduction in Plasma Pro-C3 | Statistically Significant Reduction | No Significant Change | p=0.0005 | [15] |
Experimental Protocols
Cynomolgus Monkey Model of MASH
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Animal Model: Cynomolgus monkeys.
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Induction of MASH: While the specific diet composition is not publicly disclosed, it is described as a diet-induced, biopsy-confirmed MASH model with F1/F2 fibrosis.[16] Such models typically involve a high-fat, high-cholesterol, and/or high-fructose diet for an extended period to induce the desired pathology.
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Treatment: Oral administration of AZD2389 or vehicle. The exact dosage used in the study is not publicly available.
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Duration: 29 weeks.[16]
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Assessments:
Histological Analysis: NASH CRN Scoring System
The NAFLD Activity Score (NAS) is a composite score based on the grading of three histological features:
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Steatosis: (0-3) based on the percentage of hepatocytes containing fat vacuoles.
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Lobular Inflammation: (0-3) based on the number of inflammatory foci per 200x field.
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Hepatocyte Ballooning: (0-2) based on the presence and prominence of ballooned hepatocytes.
The NAS ranges from 0 to 8, with a score of ≥5 being strongly correlated with a diagnosis of "definite NASH".
Biochemical Assays (General Protocols)
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FAP Activity Assay: Typically a fluorogenic assay using a specific FAP substrate (e.g., Ala-Pro-AMC). The cleavage of the substrate by FAP releases a fluorescent molecule (AMC), and the rate of fluorescence increase is proportional to FAP activity.
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α2-Antiplasmin ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of intact α2-antiplasmin in plasma. This typically involves capture and detection antibodies specific to the intact form of the protein.
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FGF21 ELISA: A sandwich ELISA is used to quantify the levels of intact and total FGF21 in plasma samples.
Signaling Pathways and Experimental Workflow
FAP-Mediated Extracellular Matrix Remodeling in Liver Fibrosis
Caption: FAP signaling in liver fibrosis and the inhibitory action of AZD2389.
Experimental Workflow for Preclinical Evaluation of AZD2389
Caption: Workflow for the preclinical MASH study of AZD2389.
Conclusion
AZD2389 represents a targeted therapeutic approach for MASH by specifically inhibiting FAP, a key enzyme in the pathological remodeling of the extracellular matrix. Preclinical data strongly support its efficacy in improving liver fibrosis and steatosis. The ongoing clinical development of AZD2389 will be crucial in determining its role in the future treatment landscape for fibrotic liver diseases. This technical guide provides a foundational understanding of the scientific rationale and preclinical evidence supporting the development of AZD2389.
References
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- 2. Fibroblast activation protein and chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Fibroblast activation protein, alpha - Wikipedia [en.wikipedia.org]
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- 12. alpha 2 Antiplasmin and disseminated intravascular coagulation in liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mutual relationship between the two molecular forms of the major fibrinolysis inhibitor alpha-2-antiplasmin in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FGF21 protects against hepatic lipotoxicity and macrophage activation to attenuate fibrogenesis in nonalcoholic steatohepatitis | eLife [elifesciences.org]
- 15. FAP inhibitor AZD-2389 is a strong candidate for MASH treatment | BioWorld [bioworld.com]
- 16. AZD2389, a first in class candidate drug for the treatment of metabolic dysfunction-associated steatohepatitis - American Chemical Society [acs.digitellinc.com]
